molecular formula C26H20ClNO B15346710 9-Chloro-9-(4-methoxyphenyl)-10-phenyl-9,10-dihydroacridine CAS No. 5456-58-6

9-Chloro-9-(4-methoxyphenyl)-10-phenyl-9,10-dihydroacridine

Cat. No.: B15346710
CAS No.: 5456-58-6
M. Wt: 397.9 g/mol
InChI Key: JFGXQMZJWOMCOV-UHFFFAOYSA-N
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Description

9-Chloro-9-(4-methoxyphenyl)-10-phenyl-9,10-dihydroacridine is a complex organic compound characterized by its unique structure, which includes a chloro group, a methoxyphenyl group, and a phenyl group attached to an acridine core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9-Chloro-9-(4-methoxyphenyl)-10-phenyl-9,10-dihydroacridine typically involves multi-step organic reactions One common approach is the Friedel-Crafts acylation, where an acridine derivative is reacted with chloroacetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃)

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and yield. Advanced techniques such as microwave-assisted synthesis and high-throughput screening of reaction conditions can also be employed to optimize the production process.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: The acridine core can be oxidized to form acridine N-oxide.

  • Reduction: Reduction reactions can be performed to reduce the chloro group to a methyl group.

  • Substitution: Nucleophilic substitution reactions can introduce different functional groups at the chloro position.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

  • Substitution: Nucleophiles such as phenyl lithium (PhLi) or Grignard reagents (RMgX) can be employed.

Major Products Formed:

  • Oxidation: Acridine N-oxide

  • Reduction: 9-Methyl-9-(4-methoxyphenyl)-10-phenyl-9,10-dihydroacridine

  • Substitution: Various substituted acridines depending on the nucleophile used

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules

Biology: In biological research, 9-Chloro-9-(4-methoxyphenyl)-10-phenyl-9,10-dihydroacridine has been studied for its potential as a bioactive molecule. It may serve as a lead compound for the development of new drugs targeting various biological pathways.

Medicine: The compound has shown promise in medicinal chemistry, particularly in the development of antiviral and anticancer agents. Its ability to interact with specific molecular targets makes it a valuable candidate for drug discovery.

Industry: In the industrial sector, this compound can be used in the production of dyes, pigments, and other chemical products. Its stability and reactivity make it suitable for various applications in the manufacturing of high-performance materials.

Mechanism of Action

The mechanism by which 9-Chloro-9-(4-methoxyphenyl)-10-phenyl-9,10-dihydroacridine exerts its effects involves its interaction with specific molecular targets. The acridine core can intercalate with DNA, disrupting normal cellular processes. This property makes it useful in the development of anticancer and antiviral agents. The methoxyphenyl group enhances the compound's solubility and bioavailability, allowing it to reach its target sites more effectively.

Comparison with Similar Compounds

  • 9-Chloroanthracene: Similar in structure but lacks the methoxyphenyl and phenyl groups.

  • 9-Methylacridine: Similar core structure but with a methyl group instead of a chloro group.

  • Acridine Orange: A well-known dye with a similar acridine core.

Uniqueness: 9-Chloro-9-(4-methoxyphenyl)-10-phenyl-9,10-dihydroacridine stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

5456-58-6

Molecular Formula

C26H20ClNO

Molecular Weight

397.9 g/mol

IUPAC Name

9-chloro-9-(4-methoxyphenyl)-10-phenylacridine

InChI

InChI=1S/C26H20ClNO/c1-29-21-17-15-19(16-18-21)26(27)22-11-5-7-13-24(22)28(20-9-3-2-4-10-20)25-14-8-6-12-23(25)26/h2-18H,1H3

InChI Key

JFGXQMZJWOMCOV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2(C3=CC=CC=C3N(C4=CC=CC=C42)C5=CC=CC=C5)Cl

Origin of Product

United States

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